molecular formula C6H6FNO2S B13664967 3-Fluoro-2-(methylsulfonyl)pyridine

3-Fluoro-2-(methylsulfonyl)pyridine

Cat. No.: B13664967
M. Wt: 175.18 g/mol
InChI Key: KPYCJCONDKDVOI-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-(methylsulfonyl)pyridine using a fluorinating agent such as Selectfluor® . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of 3-Fluoro-2-(methylsulfonyl)pyridine often involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce the overall cost .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(methylsulfonyl)pyridine
  • 3-Fluoro-4-(methylsulfonyl)pyridine
  • 2,3-Difluoro-5-(methylsulfonyl)pyridine

Uniqueness

3-Fluoro-2-(methylsulfonyl)pyridine is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various applications .

Properties

IUPAC Name

3-fluoro-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYCJCONDKDVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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